6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one
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Description
“6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one” is a chemical compound with the CAS Number: 1823955-51-6 . It has a molecular weight of 255.11 . The IUPAC name for this compound is 6-bromo-2,2-dimethyl-2,3-dihydro-1,8-naphthyridin-4 (1H)-one .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, the class of compounds to which “this compound” belongs, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrN2O/c1-10(2)4-8(14)7-3-6(11)5-12-9(7)13-10/h3,5H,4H2,1-2H3,(H,12,13) .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Applications and Intermediates : 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one, similar to its structural analogs, is primarily used as an intermediate in the synthesis of various compounds. For instance, 2-Bromo-6-methoxynaphthalene serves as a crucial intermediate in the production of non-steroidal anti-inflammatory agents, highlighting the significance of bromonaphthyridines in medicinal chemistry (Xu & He, 2010).
Reaction Mechanisms : The interaction of bromo-1,8-naphthyridines with potassium amide in liquid ammonia has been studied, providing insights into the reaction mechanisms involving these compounds. Such studies are fundamental to understanding the chemical behavior and potential applications of this compound (Plas et al., 2010).
Catalytic Properties : The room temperature, copper-catalyzed amination of bromonaphthyridines showcases the catalytic utility of such compounds in chemical syntheses, underpinning their importance in various organic transformations (Anderson et al., 2010).
Photoluminescent Properties
Photoluminescent Studies : Compounds related to this compound have been shown to exhibit photoluminescent properties. For example, the study of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complexes reveals interesting photoluminescent behavior, suggesting potential applications in materials science and sensor technology (Zuo et al., 2003).
Supramolecular Chemistry
3D Supramolecular Architectures : The creation of three-dimensional supramolecular architectures using saccharinate salts and aminoheterocyclic compounds, including those related to this compound, is a field of interest in crystal engineering. These structures are built upon hydrogen bonding and other non-covalent interactions, highlighting the potential of bromonaphthyridines in the design of complex molecular assemblies (Jin & Wang, 2012).
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)4-8(14)7-3-6(11)5-12-9(7)13-10/h3,5H,4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHJVMHGIWTCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(N1)N=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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